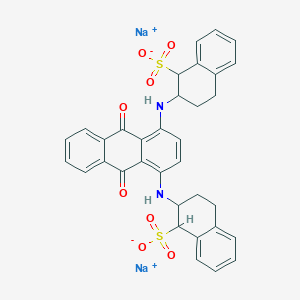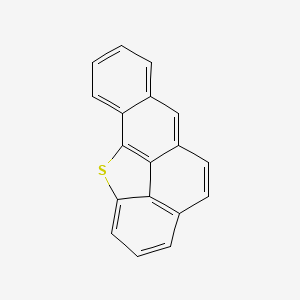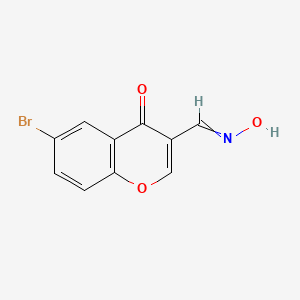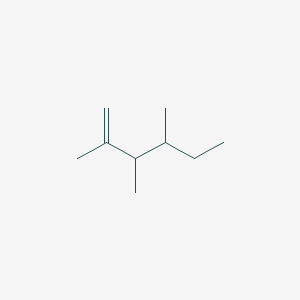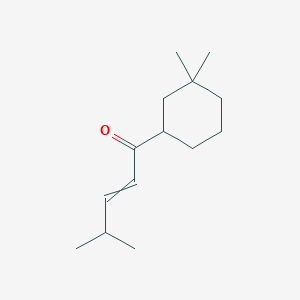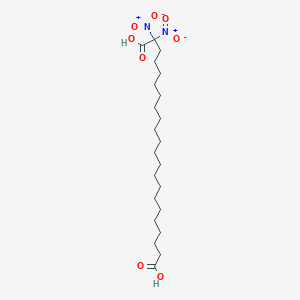
2,2-Dinitrodocosanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dinitrodocosanedioic acid is an organic compound with the molecular formula C22H40N2O8 It is characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a docosanedioic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dinitrodocosanedioic acid typically involves the nitration of docosanedioic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to prevent decomposition and ensure the selective introduction of nitro groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where docosanedioic acid is treated with nitrating agents under optimized conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: 2,2-Dinitrodocosanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2,2-diaminodocosanedioic acid.
Substitution: Formation of substituted docosanedioic acid derivatives.
科学的研究の応用
2,2-Dinitrodocosanedioic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dinitrodocosanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.
類似化合物との比較
2,2-Dinitropropane: A smaller analog with similar nitro group functionality.
2,2-Dinitrobutane: Another analog with a slightly longer carbon chain.
2,2-Dinitrohexane: A longer-chain analog with similar chemical properties.
Uniqueness: 2,2-Dinitrodocosanedioic acid is unique due to its long carbon chain and the presence of two nitro groups at the second carbon position
特性
CAS番号 |
65980-15-6 |
|---|---|
分子式 |
C22H40N2O8 |
分子量 |
460.6 g/mol |
IUPAC名 |
2,2-dinitrodocosanedioic acid |
InChI |
InChI=1S/C22H40N2O8/c25-20(26)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-22(21(27)28,23(29)30)24(31)32/h1-19H2,(H,25,26)(H,27,28) |
InChIキー |
DGNQPRHJAYZYJH-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCC(C(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


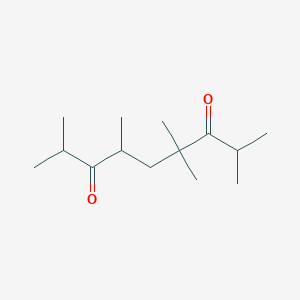
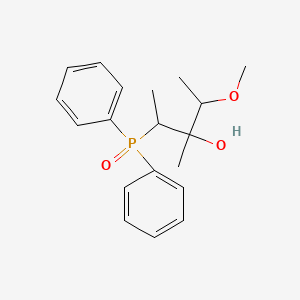
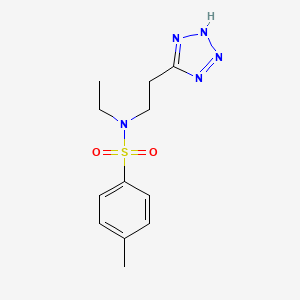

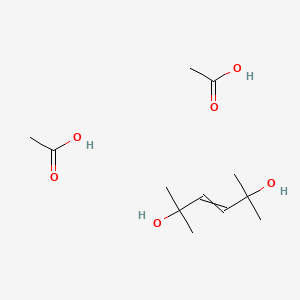
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
